2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Overview
Description
“2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a chemical compound with the molecular formula C12H22N2O2. It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “2-(Boc-amino)-8-azabicyclo[3.2.1]octane” contains a total of 39 bonds. There are 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecular weight of “2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is 255.31 g/mol . The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Scientific Research Applications
Synthesis and Structural Studies
- Conformationally Rigid Analogue Synthesis : The synthesis of a conformationally rigid analogue of 2-amino adipic acid, containing the 8-azabicyclo[3.2.1]octane skeleton, was developed, providing a structural basis for further chemical manipulations (Kubyshkin et al., 2009).
- Bicyclic Epoxide Rearrangement : A study explored the rearrangement of a spirocyclic epoxide, leading to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of this reaction (Adamovskyi et al., 2014).
- Diamino Acid Synthesis : The synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids was achieved, using norbornene amino acids as chiral building blocks, leading to optically pure amino acids with significant structural constraints (Caputo et al., 2006).
Application in Alkaloid Synthesis
- Tropane Alkaloids Synthesis : Research on enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, highlighted various methodologies for achieving stereocontrolled formation of this bicyclic structure (Rodríguez et al., 2021).
Chemical Reactivity and Derivative Synthesis
- Spirobicyclo[3.2.1]octane Derivatives : The synthesis of N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones was achieved, showcasing the chemical reactivity of the azaspiro[bicyclo[3.2.1]octane] structure (Mandzhulo et al., 2016).
Pharmacological Applications
- Structural and Pharmacological Studies : A series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives were synthesized and their structural and pharmacological properties were investigated, offering insights into potential therapeutic applications (Izquierdo et al., 1991).
Natural Product Synthesis
- 2,8-Diheterobicyclo[3.2.1]octane Compounds : The synthesis and properties of 2,8-diheterobicyclo[3.2.1]octanes were described, highlighting their occurrence in nature and their significance as building blocks in organic synthesis (Flores & Díez, 2014).
properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-8-azabicyclo[3.2.1]octane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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